2-azido-N-phenylacetamide
Overview
Description
2-Azido-N-phenylacetamide is an organic compound with the molecular formula C8H8N4O It is characterized by the presence of an azide group (-N3) attached to the nitrogen atom of the phenylacetamide moiety
Mechanism of Action
Target of Action
Azides, a class of compounds to which 2-azido-n-phenylacetamide belongs, have found valuable applications in medicinal chemistry . They are often used as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, and triazoles , which are known to interact with a variety of biological targets.
Mode of Action
It’s known that azides can participate in click chemistry reactions, specifically the huisgen 1,3-dipolar cycloaddition . This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole . The resulting triazole derivatives have been shown to possess various biological activities .
Biochemical Pathways
Given that azides and their derivatives are often used in the synthesis of heterocyclic compounds , it’s plausible that they could influence a variety of biochemical pathways depending on the specific derivative and its biological targets.
Result of Action
Azides and their derivatives have been associated with a range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-N-phenylacetamide can be synthesized through a multi-step process. The synthesis typically involves the following steps:
Chloroacetylation: Aniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-phenyl-2-chloroacetamide.
Azidation: The resulting N-phenyl-2-chloroacetamide is then treated with sodium azide in a solvent such as ethanol or a mixture of ethanol and water. .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of triazoles and other nitrogen-containing heterocycles.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used as a nucleophile in the azidation step.
Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition to facilitate the formation of triazoles.
Major Products
Scientific Research Applications
2-Azido-N-phenylacetamide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles, including triazoles and tetrazoles.
Medicinal Chemistry: The triazole derivatives of this compound have shown potential as antifungal, antioxidant, and antitubercular agents.
Comparison with Similar Compounds
Similar Compounds
2-Azidoacetamide: Similar to 2-azido-N-phenylacetamide but lacks the phenyl group.
N-Phenylacetamide: Lacks the azide group, making it less reactive in cycloaddition reactions.
2-Azido-N-methylacetamide: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the formation of biologically active compounds .
Properties
IUPAC Name |
2-azido-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-10-6-8(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYXAURTWKXBMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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